A Comprehensive Technical Guide to 1-(2,6-Dichlorophenyl)propan-1-amine Hydrochloride
A Comprehensive Technical Guide to 1-(2,6-Dichlorophenyl)propan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 1-(2,6-dichlorophenyl)propan-1-amine hydrochloride, a chiral amine of significant interest in medicinal chemistry and drug development. The strategic placement of the dichlorophenyl group makes this compound a valuable synthon for accessing a range of biologically active molecules. This document will cover its chemical identity, synthesis, analytical characterization, potential applications, and safety considerations, offering a holistic view for professionals in the field.
Chemical Identity and Physicochemical Properties
1-(2,6-Dichlorophenyl)propan-1-amine is a chiral primary amine. The presence of a stereocenter at the carbon atom attached to the amine group and the phenyl ring gives rise to two enantiomers, (R) and (S).[1] The hydrochloride salt is the common form for handling and formulation purposes.
| Property | Value | Source |
| IUPAC Nomenclature | (R)-1-(2,6-dichlorophenyl)propan-1-amine hydrochloride(S)-1-(2,6-dichlorophenyl)propan-1-amine hydrochloride | N/A |
| CAS Number | (R)-enantiomer HCl: 1391503-15-3(S)-enantiomer HCl: N/A | [2] |
| Molecular Formula | C₉H₁₁Cl₂N · HCl | [2] |
| Molecular Weight | 240.56 g/mol | [2] |
| Appearance | Expected to be a crystalline solid | N/A |
| Solubility | Aliphatic amines show some solubility in water and good solubility in polar organic solvents.[3] The hydrochloride salt form is expected to enhance aqueous solubility. | [3] |
| Chirality | Exists as two enantiomers due to a single stereocenter. While the nitrogen atom is also a stereocenter, the low energy barrier for nitrogen inversion prevents the isolation of stable atropisomers.[3][4] | [3][4] |
Synthesis and Stereochemical Control
The most logical and widely applicable synthetic route to 1-(2,6-dichlorophenyl)propan-1-amine is through the reductive amination of the corresponding ketone, 1-(2,6-dichlorophenyl)propan-1-one.[5][6] This method is highly versatile and can be adapted for stereoselective synthesis.
Synthesis of the Ketone Precursor
The synthesis of the ketone precursor, 1-(2,6-dichlorophenyl)propan-1-one, can be achieved via a Friedel-Crafts acylation of 1,3-dichlorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Caption: Synthesis of the ketone precursor via Friedel-Crafts acylation.
Reductive Amination for Racemic Amine
The racemic 1-(2,6-dichlorophenyl)propan-1-amine can be synthesized by reacting 1-(2,6-dichlorophenyl)propan-1-one with a source of ammonia (e.g., ammonium acetate) and a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used reducing agents for this transformation as they are mild and selective for the imine intermediate.[5][7]
Experimental Protocol (Hypothetical):
-
To a solution of 1-(2,6-dichlorophenyl)propan-1-one (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The hydrochloride salt can be precipitated by treating a solution of the free amine in an appropriate solvent (e.g., diethyl ether) with a solution of HCl in the same or a miscible solvent.
Stereoselective Synthesis and Chiral Resolution
For drug development, obtaining enantiomerically pure compounds is often crucial.[8] This can be achieved through two primary strategies:
-
Asymmetric Reductive Amination: This involves the use of a chiral auxiliary or a chiral catalyst to induce stereoselectivity during the reduction of the imine intermediate.[9]
-
Chiral Resolution of the Racemic Mixture: This is a common and practical approach where the racemic amine is separated into its constituent enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for this purpose.[10][11][12] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective in resolving chiral amines.[13]
Caption: General workflow for the synthesis and chiral resolution of 1-(2,6-dichlorophenyl)propan-1-amine.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and stereochemistry of 1-(2,6-dichlorophenyl)propan-1-amine HCl.
Spectroscopic Analysis (Predicted)
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton (CH-N), the methylene protons (CH₂), and the methyl protons (CH₃). The aromatic protons will likely appear as a multiplet in the range of 7.0-7.5 ppm. The methine proton, being adjacent to the nitrogen and the aromatic ring, would be deshielded and appear as a multiplet. The methylene and methyl protons of the propyl group will show characteristic splitting patterns (e.g., a triplet for the methyl group and a multiplet for the methylene group). The amine protons (NH₂) may appear as a broad singlet.[14]
-
¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will show signals for the aromatic carbons, with the carbon atoms bearing the chlorine atoms appearing at a characteristic chemical shift. The carbon of the methine group (C-N) will also be readily identifiable.
-
MS (Mass Spectrometry): The mass spectrum of the free amine (molecular weight 204.09 g/mol for the free base) would show a molecular ion peak (M⁺). Characteristic fragmentation patterns for primary amines include the loss of an alkyl group adjacent to the nitrogen, leading to a stable iminium cation. In this case, the loss of an ethyl group (M-29) would likely be a prominent fragment.[15]
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be expected to show characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed around 2850-3100 cm⁻¹. C=C stretching vibrations for the aromatic ring would appear in the 1450-1600 cm⁻¹ region, and C-Cl stretching vibrations would be present in the fingerprint region.
Chiral HPLC Analysis
A robust chiral HPLC method is critical for determining the enantiomeric purity.
Hypothetical Chiral HPLC Method:
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or Chiralcel® OD-H, is a good starting point.
-
Mobile Phase: A normal-phase mobile phase consisting of a mixture of hexane and a polar modifier like isopropanol or ethanol is typically effective for separating chiral amines. The addition of a small amount of an amine modifier, such as diethylamine, can improve peak shape and resolution.
-
Detection: UV detection at a wavelength where the dichlorophenyl chromophore absorbs (e.g., 220 or 254 nm) would be appropriate.
Applications in Drug Development
The 2,6-dichlorophenyl moiety is a common feature in a number of pharmacologically active compounds. This structural motif can influence the compound's potency, selectivity, and pharmacokinetic properties. Therefore, 1-(2,6-dichlorophenyl)propan-1-amine serves as a key building block or intermediate in the synthesis of more complex drug candidates.[][17]
The primary amine functionality provides a versatile handle for further chemical modifications, such as amide bond formation, to build larger and more complex molecules. For instance, derivatives of 2,6-dichlorophenyl-containing compounds have been investigated for their potential as inhibitors of various enzymes and receptors.[18][19][20] The chirality of the amine is likely to be a critical determinant of the biological activity of its derivatives, with one enantiomer often exhibiting significantly higher potency than the other.
Safety and Handling
While a specific safety data sheet (SDS) for 1-(2,6-dichlorophenyl)propan-1-amine HCl was not found in the provided search results, general precautions for handling chlorinated aromatic amines should be followed.[21][22][23][24][25]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
1-(2,6-Dichlorophenyl)propan-1-amine hydrochloride is a valuable chiral building block with significant potential in the discovery and development of new therapeutic agents. Its synthesis via reductive amination is a well-established and adaptable method, and its enantiomers can be effectively resolved using chiral HPLC. A thorough analytical characterization is paramount to ensure the quality and stereochemical integrity of this important intermediate. As with all chemical reagents, appropriate safety precautions must be observed during handling and use. This guide provides a foundational understanding of this compound for researchers and scientists working at the forefront of pharmaceutical innovation.
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